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Toxicity Overview by Combination Regimen

Get Quote

The table below summarizes the key toxicities associated with different ipatasertib combination therapies, as reported in

clinical trials.

Common Adverse Common Grade Recommended Clinical Source
Combination Therapy Events (All 3/4 Adverse Management Context / (Trial)
Grade) Events Strategies Population
Ipatasertib + Abiraterone Diarrhea, Rash, Diarrhea, Proactive Phase 3; IPATential150
+ Prednisone [1] Hyperglycemia, Hyperglycemia, monitoring; 1st line
Transaminase Rash, early mCRPC
Elevation Transaminase intervention;
Elevation dose
modification
Ipatasertib + Generally well- Very few AEs Not specified in  Phase 1b; -
Darolutamide [2] tolerated; few AEs reported results MmCRPC
reported
Ipatasertib + Paclitaxel Diarrhea Diarrhea (23%), Not specified in  Phase 2; LOTUS
[3] Neutropenia results 1st line
(10%), Decreased mTNBC
Neutrophil Count
(8%)
Ipatasertib + Diarrhea (59.1%), None reported for ~ Mandatory Phase 2a; PATHFINDER
Capecitabine [4] Fatigue (36.4%), common AEs prophylactic Pre-treated
Nausea (36.4%) loperamide aTNBC
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Common Adverse Common Grade Recommended Clinical Source
Combination Therapy Events (All 3/4 Adverse Management Context / (Trial)
Grade) Events Strategies Population
Ipatasertib + Eribulin [4] Diarrhea (52.0%), Neutropenia Mandatory Phase 2a; PATHFINDER
Stomatitis (44.0%), (32.0%), prophylactic Pre-treated
Neutropenia Stomatitis (8.0%),  loperamide aTNBC
(52.0%) Diarrhea (4.0%)
Ipatasertib + Thrombocytopenia, Thrombocytopenia Arm Phase 2a; PATHFINDER
Carboplatin/Gemcitabine  Anemia, (85.7%), Anemia discontinued Pre-treated
[4] Neutropenia (57.1%), due to toxicity aTNBC
Neutropenia
(71.4%)

Detailed Management Protocols & FAQs

Proactive Management Strategies

Clinical evidence supports that proactive management can significantly impact the tolerability of ipatasertib regimens [1].

¢ Prophylaxis: The mandatory use of prophylactic loperamide during at least the first cycle of treatment has been
successfully implemented to manage diarrhea in trials [4].

e Dose Modification: Protocol-specified guidelines allow for dose interruptions and reductions to manage toxicities. For
ipatasertib, the dose can be reduced in 100 mg decrements, from 400 mg down to a minimum of 200 mg daily [2] [4].
For combinations with drugs like darolutamide, dose reduction from 600 mg to 300 mg BID is recommended until
symptoms improve [2].

¢ Monitoring: Key AEs like diarrhea, rash, and hyperglycemia typically appear rapidly after treatment initiation. One
study reported a median onset of 8 to 43 days for these AEs in the ipatasertib arm, compared to 56-104 days in the
control arm, highlighting the need for vigilant monitoring during the first weeks of therapy [1].

Frequently Asked Questions (FAQS)

Q1: What are the most critical laboratory parameters to monitor during treatment with ipatasertib combinations?
Regular monitoring is essential for complete blood counts (especially neutrophils and platelets) and liver function tests
(transaminases). Combinations with chemotherapy like eribulin or carboplatin/gemcitabine carry a high risk of hematological
toxicity [4]. Additionally, blood glucose levels should be monitored closely, as hyperglycemia is a known on-target effect of
AKT inhibition [1] [3].

Q2: How should T manage patients who experience severe diarrhea despite prophylactic loperamide? For patients

experiencing severe diarrhea:
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e Assess severity and hydration status.

¢ Implement ipatasertib dose interruption until symptoms improve to Grade <1.

e Consider dose reduction by one level (e.g., from 400 mg to 300 mg) upon re-initiation to prevent recurrence [2] [4].

e Provide supportive care, including fluid and electrolyte replacement. In clinical studies, diarrhea events typically
resolved with these measures, with a median resolution time of around 15 days [1].

Q3: Are there any specific drug-drug interactions that can alter ipatasertib's toxicity profile? Yes, ipatasertib is a

CYP3A4 substrate [2].

e Strong CYP3A4 inducers like enzalutamide can decrease ipatasertib exposure by approximately 50%, which may
potentially reduce efficacy [2] [5].

e Strong CYP3A4 inhibitors like itraconazole can increase ipatasertib exposure by over 5-fold, which would
significantly increase the risk and severity of toxicities [2].

e Concomitant use of such medications should be avoided. If avoidance is impossible, closely monitor the patient for
both increased toxicity and potential loss of efficacy.

Q4: Which combination regimens have been found to be intolerable in clinical trials? The combination of ipatasertib
with carboplatin and gemcitabine was discontinued during the safety run-in phase of the PATHFINDER trial due to
unacceptable toxicity. A high incidence of severe (Grade >3) hematological toxicities, including thrombocytopenia (85.7%),

anemia (57.1%), and neutropenia (71.4%), was observed [4].

Ipatasertib Metabolism and Key Drug Interactions

The following diagram maps the primary metabolic pathways of ipatasertib and the mechanisms of its key drug interactions,

which are crucial for understanding toxicity risks.
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This technical support document is based on the most recent clinical trial data available. The management strategies should be

adapted to specific clinical protocols and individual patient needs.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied,

regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact

our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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